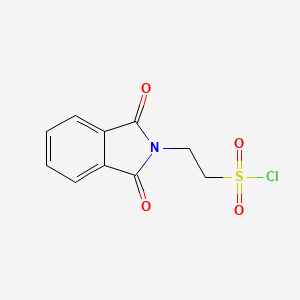

2-Phthalimidoethanesulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 218453. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)ethanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO4S/c11-17(15,16)6-5-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCPVYBCAYPMANM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10309016 | |

| Record name | 2-Phthalimidoethanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10309016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4403-36-5 | |

| Record name | 2-Phthalimidoethanesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4403-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 210785 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004403365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4403-36-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218453 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4403-36-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210785 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phthalimidoethanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10309016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.730 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Phthalimidoethanesulfonyl Chloride: Synthesis, Reactivity, and Applications in Drug Discovery

This guide provides a comprehensive overview of 2-Phthalimidoethanesulfonyl chloride, a key reagent in medicinal chemistry and organic synthesis. We will delve into its chemical properties, provide a detailed synthesis protocol, explore its reactivity with a focus on sulfonamide formation, and highlight its applications in the development of novel therapeutics, particularly as a precursor to taurine analogues and ligands for G protein-coupled receptors (GPCRs).

Core Characteristics of this compound

This compound is a white crystalline solid at room temperature.[1] It is a bifunctional molecule featuring a reactive sulfonyl chloride group and a phthalimide-protected amino group. This structure makes it an invaluable building block for introducing a protected ethylamine sulfonyl moiety into a target molecule.

Key Physicochemical Properties:

| Property | Value | Source(s) |

| CAS Number | 4403-36-5 | [2] |

| Molecular Formula | C₁₀H₈ClNO₄S | [2] |

| Molecular Weight | 273.69 g/mol | [2] |

| Melting Point | 158-163 °C | [2] |

| Appearance | White crystalline solid | [1] |

| Storage Temperature | 2-8°C | [2] |

Spectroscopic data is crucial for the identification and characterization of this compound.

Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃): δ 7.91-7.76 (m, 4H), 4.38-4.31 (m, 2H), 4.18-4.07 (m, 2H).[3]

-

IR (KBr): Characteristic strong absorption bands for the sulfonyl chloride group are expected in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[4] The phthalimide carbonyl groups will also show strong absorptions.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a multi-step process starting from readily available materials. One common and environmentally friendly approach involves the use of N-chlorosuccinimide (NCS) for the chlorosulfonation of an S-alkylisothiourea salt precursor.[3][5]

Experimental Protocol:

Step 1: Formation of the S-alkylisothiourea salt

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-(bromoethyl)phthalimide and an equimolar amount of thiourea in ethanol.

-

Reflux the mixture for a time sufficient to ensure complete reaction (typically monitored by TLC).

-

Cool the reaction mixture to room temperature and collect the precipitated S-alkylisothiourea salt by filtration.

-

Wash the solid with cold ethanol and dry under vacuum.

Step 2: Oxidative Chlorination with N-Chlorosuccinimide (NCS)

-

Suspend the dried S-alkylisothiourea salt in a mixture of acetonitrile and 2 M hydrochloric acid.

-

Cool the suspension in an ice bath.

-

Add N-chlorosuccinimide (NCS) portion-wise, maintaining the temperature below 5 °C. The use of NCS provides a milder and more environmentally friendly alternative to traditional chlorinating agents.[3][5]

-

Stir the reaction mixture vigorously at low temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice water to precipitate the crude this compound.

-

Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., chloroform/hexane) to yield colorless crystals.[3]

Caption: Synthesis workflow for this compound.

Reactivity and Mechanism: The Formation of Sulfonamides

The primary utility of this compound in drug development stems from its ability to react with primary and secondary amines to form stable sulfonamide linkages.[6] This reaction is a cornerstone of medicinal chemistry.[7]

Mechanism of Sulfonamide Formation:

The reaction proceeds via a nucleophilic acyl substitution-like mechanism at the electrophilic sulfur atom of the sulfonyl chloride.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is the rate-determining step. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[8]

-

Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

-

Leaving Group Departure: The chloride ion, an excellent leaving group, is expelled, and the sulfonamide bond is formed.

Caption: Mechanism of sulfonamide formation.

Applications in Drug Development

This compound serves as a critical intermediate in the synthesis of various biologically active molecules. Its structure provides a masked form of 2-aminoethanesulfonyl chloride, allowing for the introduction of a taurine-like scaffold.

Precursor to Taurine Analogues for CNS Diseases

Taurine (2-aminoethanesulfonic acid) is an abundant amino acid in the central nervous system (CNS) with neuroprotective properties.[9] However, its high polarity limits its ability to cross the blood-brain barrier. This compound is an excellent starting material for the synthesis of more lipophilic taurine analogues that can penetrate the CNS. The phthalimide group serves as a protecting group for the amine, which can be deprotected in a later synthetic step. These analogues have been investigated for their anticonvulsant and other neurological activities.[9][10] For example, 2-phthalimidosulfonamide derivatives of taurine have shown anticonvulsant activity.[9]

Synthesis of G Protein-Coupled Receptor (GPCR) Ligands

GPCRs are a major class of drug targets.[11][12] The sulfonamide moiety is a common functional group in many GPCR ligands. This compound can be used to synthesize novel ligands by reacting it with various amine-containing scaffolds. The resulting sulfonamides can then be evaluated for their binding affinity and functional activity at different GPCRs. For instance, N-acyl-N-alkyl sulfonamides, which can be derived from sulfonyl chlorides, have been used as probes for ligand-directed covalent labeling of GPCRs, such as the adenosine A2B receptor.[13]

Antiviral Drug Intermediates

Patents have cited the use of this compound in the synthesis of heterocyclic compounds with antiviral activity.[14] This highlights its versatility as a building block in creating diverse chemical libraries for drug screening.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Hazards: It is corrosive and can cause severe skin burns and eye damage.[15] It is also a skin sensitizer.[2]

-

Handling: Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from moisture, as it reacts with water.[2]

Conclusion

This compound is a valuable and versatile reagent for researchers and scientists in drug development. Its unique structure allows for the straightforward introduction of a protected taurine-like fragment, enabling the synthesis of a wide range of sulfonamides with potential therapeutic applications. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe use in the laboratory. The continued exploration of this building block is likely to lead to the discovery of new and improved drug candidates targeting a variety of diseases.

References

- This compound | C10H8ClNO4S | CID 308739. PubChem. [Link]

- Convenient and Environment-Friendly Synthesis of Sulfonyl Chlorides from S-Alkylisothiourea Salts via N-Chlorosuccinimide Chlorosulfonation.

- Method for preparing sulfonyl chloride in environment-friendly mode.

- Antiviral heterocyclic compounds.

- Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Wiley Online Library. [Link]

- Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Wiley Online Library. [Link]

- IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. [Link]

- Advances in Drug Design Based on the Amino Acid Approach: Taurine Analogues for the Treatment of CNS Diseases. PubMed Central. [Link]

- Preparation of sulfonamides from N-silylamines. PubMed Central. [Link]

- A new strategy for the synthesis of taurine derivatives using the 'safety-catch' principle for the protection of sulfonic acids. Royal Society of Chemistry. [Link]

- N-Acyl-N-Alkyl Sulfonamide Probes for Ligand-Directed Covalent Labeling of GPCRs: The Adenosine A2B Receptor as Case Study. PubMed Central. [Link]

- Effects of taurine analogues on chloride channel conductance of rat skeletal muscle fibers: a structure-activity relationship investig

- Reactions of Amines. Chemistry LibreTexts. [Link]

- New Binding Sites, New Opportunities for GPCR Drug Discovery. PubMed. [Link]

- Synthesis of Taurine Containing Peptides, Sulfonopeptides, and N-, O-Conjugates.

- Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]

- Confirmation of introduction of sulfonyl groups. (a) NMR spectra of...

- Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.

- Taurine analogues: A new class of therapeutics.

- Tango Assay for Ligand-Induced GPCR-β-arrestin2 Interaction: Applic

- Infrared and NMR Spectra of Arylsulphonamides.

- Reaction Amines With Aryl Sulphonyl Chloride. YouTube. [Link]

- Tools for GPCR drug discovery. PubMed Central. [Link]

- USPTO Patents Applic

- Functional dynamics of G protein-coupled receptors reveal new routes for drug discovery.

Sources

- 1. rsc.org [rsc.org]

- 2. This compound 95 4403-36-5 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. acdlabs.com [acdlabs.com]

- 5. CN103193687A - Method for preparing sulfonyl chloride in environment-friendly mode - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Advances in Drug Design Based on the Amino Acid Approach: Taurine Analogues for the Treatment of CNS Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. New Binding Sites, New Opportunities for GPCR Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tango assay for ligand-induced GPCR-β-arrestin2 interaction: Application in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. N-Acyl-N-Alkyl Sulfonamide Probes for Ligand-Directed Covalent Labeling of GPCRs: The Adenosine A2B Receptor as Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CN101189230A - æç æ¯çæç¯ååç© - Google Patents [patents.google.com]

- 15. This compound | C10H8ClNO4S | CID 308739 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Phthalimidoethanesulfonyl chloride CAS number 4403-36-5

An In-Depth Technical Guide to 2-Phthalimidoethanesulfonyl Chloride (CAS 4403-36-5): Properties, Synthesis, and Applications in Modern Chemistry

Abstract

This technical guide provides a comprehensive overview of this compound (CAS 4403-36-5), a bifunctional reagent of significant interest to researchers in medicinal chemistry, drug development, and materials science. The document delineates the compound's physicochemical properties, provides a detailed methodology for its synthesis and purification, explores its characteristic reactivity, and discusses its applications as a crucial intermediate and building block. By integrating field-proven insights with established chemical principles, this guide serves as an authoritative resource for scientists leveraging this versatile compound in their research endeavors.

Core Compound Identification and Physicochemical Properties

This compound is a stable, solid organic compound that serves as a key synthetic intermediate.[1][2] Its structure features a highly reactive sulfonyl chloride moiety and a phthalimide-protected amino group, making it a valuable building block for introducing a protected aminoethylsulfonyl linker into various molecular scaffolds.

Data Summary Table:

| Property | Value | Source(s) |

| CAS Number | 4403-36-5 | [3][4][5] |

| Molecular Formula | C₁₀H₈ClNO₄S | [3][4][6] |

| Molecular Weight | 273.69 g/mol | [3][4][6] |

| IUPAC Name | 2-(1,3-dioxoisoindol-2-yl)ethanesulfonyl chloride | [6] |

| Synonyms | 2-(Phthalimido)ethanesulfonyl chloride | [2][5] |

| Appearance | Solid (typically light brown or off-white) | [1][4] |

| Melting Point | 156-163 °C | [2][4][7] |

| Storage Temperature | 2-8°C, Moisture sensitive | [4][7] |

Synthesis and Purification

The synthesis of this compound is typically achieved through a multi-step process starting from readily available materials like taurine and phthalic anhydride.[1] The causality behind this pathway lies in first protecting the amino group of taurine via the formation of a stable phthalimide, followed by the conversion of the sulfonic acid group into the highly reactive sulfonyl chloride.

Experimental Protocol: Synthesis from Taurine and Phthalic Anhydride

This protocol outlines a reliable method for the laboratory-scale synthesis of the title compound.[1]

Step 1: Formation of Potassium 2-Phthalimidoethanesulfonate

-

Suspend taurine (1 equivalent) and potassium acetate (1.05 equivalents) in glacial acetic acid. The acetate acts as a base to deprotonate the sulfonic acid group of taurine, facilitating the subsequent reaction.

-

Heat the suspension to reflux for approximately 15 minutes to ensure complete salt formation.

-

Add phthalic anhydride (1.05 equivalents) to the mixture. The nucleophilic amino group of taurine attacks the carbonyl carbon of the anhydride, leading to the formation of the imide ring upon cyclization and dehydration.

-

Continue refluxing for 3-4 hours until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold acetic acid, and dry under vacuum at 100°C to yield a white solid.

Step 2: Chlorination to this compound

-

Caution: This step should be performed in a well-ventilated chemical fume hood, as it involves corrosive reagents.

-

To the dried potassium 2-phthalimidoethanesulfonate from Step 1, slowly add a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in an appropriate solvent like dichloromethane (DCM) or neat at 0°C. This is a standard method for converting sulfonic acid salts into sulfonyl chlorides.[8]

-

Allow the reaction to stir at room temperature, then gently heat to 40-50°C for several hours to drive the reaction to completion. The mechanism involves the conversion of the sulfonate into a better leaving group, which is then displaced by chloride.

-

After cooling to room temperature, the reaction mixture is carefully poured into a beaker containing a mixture of ice and water to quench any unreacted chlorinating agent.[1]

-

The solid product, this compound, will precipitate.

-

Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum at a moderate temperature (e.g., 45°C) to obtain the final product.[1]

Synthesis Workflow Diagram

Caption: General mechanism of nucleophilic substitution on the sulfonyl chloride.

Applications in Research and Drug Development

This compound is not an end-product but a critical intermediate used in the synthesis of more complex molecules. [1][2]

-

Pharmaceutical Synthesis: Its primary role is in the construction of molecules containing the sulfonamide moiety. [9]The sulfonamide group is a privileged scaffold in medicinal chemistry, found in antibiotics (sulfa drugs), diuretics, and enzyme inhibitors. [10]This reagent allows for the controlled, late-stage introduction of a protected aminoethylsulfonyl group.

-

Linker Chemistry: In fields like proteomics and drug delivery, bifunctional linkers are essential. This compound can be conceptualized as a precursor to a heterobifunctional linker. The sulfonyl chloride end can be reacted first, and after subsequent deprotection of the phthalimide, the newly revealed amine can be used for further conjugation, for example, in creating antibody-drug conjugates (ADCs) or attaching probes to proteins. [11]* Chemical Biology Probes: The reactivity of the sulfonyl chloride group can be harnessed to create covalent probes for studying protein function. By reacting with nucleophilic amino acid residues (like lysine) on a protein surface, it can be used to label proteins for subsequent analysis by mass spectrometry. [12]

Safety, Handling, and Storage

As a highly reactive chemical, proper handling of this compound is paramount to ensure laboratory safety.

-

Hazards: The compound is classified as corrosive and causes severe skin burns and eye damage. [6][13]It is water-reactive, and contact with moisture will hydrolyze the sulfonyl chloride to the corresponding sulfonic acid, liberating corrosive hydrogen chloride (HCl) gas. [13]Inhalation may cause respiratory irritation. [14]* Handling:

-

Always handle inside a certified chemical fume hood. [13] * Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with a face shield. [13][15] * Avoid breathing dust. Prevent all contact with skin and eyes. [13] * Use in a moisture-free environment and handle under an inert atmosphere (e.g., nitrogen or argon) for sensitive reactions. * Ensure eyewash stations and safety showers are readily accessible. [13]* Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area. [4][7] * Recommended storage temperature is between 2-8°C. [4][7] * Keep away from water, strong bases, amines, and strong oxidizing agents. [13]

-

Conclusion

This compound (CAS 4403-36-5) is a powerful and versatile synthetic intermediate. Its value lies in the combination of a highly reactive sulfonyl chloride group for forming stable sulfonamide or sulfonate linkages and a robust phthalimide protecting group. This unique structure provides chemists with a reliable tool for synthesizing complex molecules, particularly in the realm of pharmaceutical development and chemical biology. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, is essential for its effective and safe utilization in research and development.

References

- Chemcasts. This compound (CAS 4403-36-5) Properties.

- PubChem. This compound | C10H8ClNO4S | CID 308739.

- Chongqing Chemdad Co., Ltd. This compound.

- Supplemental Information. Synthesis of sulfonyl chloride substrate precursors.

- Bar-Eli, K., et al. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition.

- Siyond Tech. The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis.

- Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.

- LookChem. This compound Cas No. 4403-36-5.

- PubMed. Quantitative profiling of drug-associated proteomic alterations by combined 2-nitrobenzenesulfenyl chloride (NBS) isotope labeling and 2DE/MS identification.

- Sunway Pharm Ltd. This compound - CAS:4403-36-5.

- ResearchGate. The Synthesis of Arylsulfonylphthalimides and Their Reactions with Several Amines in Acetonitrile.

- NIH National Center for Biotechnology Information. N-Sulfenylsuccinimide/phthalimide: an alternative sulfenylating reagent in organic transformations.

- Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation.

- BYJU'S. Preparation of Phthalimide.

- NIH National Center for Biotechnology Information. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.

- PubMed Central. Functionalizing tandem mass tags for streamlining click-based quantitative chemoproteomics.

- International Chemical Safety Cards (ICSCs). ICSC 1163 - METHANESULFONYL CHLORIDE.

- PubMed Central. Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research.

- PubMed. The Use of Dansyl Chloride to Probe Protein Structure and Dynamics.

- PubMed. Chemical Crosslinking-Mass Spectrometry (CXL-MS) for Proteomics, Antibody-Drug Conjugates (ADCs) and Cryo-Electron Microscopy (cryo-EM).

Sources

- 1. This compound | 4403-36-5 [chemicalbook.com]

- 2. 2-(Phthalimido)ethanesulfonyl chloride, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 3. Buy Online CAS Number 4403-36-5 - TRC - this compound | LGC Standards [lgcstandards.com]

- 4. This compound 95 4403-36-5 [sigmaaldrich.com]

- 5. CAS Registry Number List of Chemicals 4403-36-5 to 4443-48-5-- ChemNet [chemnet.com]

- 6. This compound | C10H8ClNO4S | CID 308739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 9. nbinno.com [nbinno.com]

- 10. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chemical Crosslinking-Mass Spectrometry (CXL-MS) for Proteomics, Antibody-Drug Conjugates (ADCs) and Cryo-Electron Microscopy (cryo-EM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Use of Dansyl Chloride to Probe Protein Structure and Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

An In-Depth Technical Guide to the Synthesis of 2-(1,3-Dioxoisoindol-2-yl)ethanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 2-(1,3-dioxoisoindol-2-yl)ethanesulfonyl chloride, a key building block in medicinal chemistry and organic synthesis. The guide details two primary, field-proven synthetic routes: the direct Gabriel synthesis approach and a multi-step oxidation strategy. Each pathway is presented with in-depth mechanistic explanations, step-by-step experimental protocols, and critical analysis of the advantages and limitations of each approach. This document is intended to serve as a practical resource for researchers and professionals engaged in the synthesis of complex molecules incorporating the phthalimidoethanesulfonyl moiety.

Introduction

2-(1,3-Dioxoisoindol-2-yl)ethanesulfonyl chloride is a bifunctional molecule of significant interest in the development of novel therapeutic agents and functional materials. The phthalimide group serves as a masked primary amine, a common pharmacophore and a versatile synthetic handle, while the sulfonyl chloride moiety is a highly reactive electrophile, enabling facile derivatization through sulfonamide bond formation. This unique combination of functional groups makes it a valuable precursor for the synthesis of a diverse range of compounds with potential biological activity. This guide will explore the primary synthetic strategies for accessing this important molecule, providing the necessary detail for successful laboratory implementation.

Synthetic Pathways

Two principal synthetic routes have been established for the preparation of 2-(1,3-dioxoisoindol-2-yl)ethanesulfonyl chloride. The choice of pathway often depends on the availability of starting materials, desired scale, and tolerance of subsequent reactions to potential impurities.

Pathway 1: The Gabriel Synthesis Route

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines, utilizing the phthalimide anion as an ammonia surrogate to prevent over-alkylation.[1][2] This pathway leverages the nucleophilicity of potassium phthalimide to displace a halide from a suitable electrophile.

Mechanistic Rationale

In this approach, potassium phthalimide undergoes a nucleophilic substitution reaction with 2-chloroethanesulfonyl chloride. The phthalimide anion attacks the electrophilic carbon bearing the chlorine atom, displacing it to form the desired product. The use of a polar aprotic solvent, such as N,N-dimethylformamide (DMF), is crucial as it solubilizes the potassium phthalimide and facilitates the S(_N)2 reaction.[3][4]

Sources

An In-Depth Technical Guide to 2-Phthalimidoethanesulfonyl Chloride: Properties, Synthesis, and Applications

Introduction

2-Phthalimidoethanesulfonyl chloride is a bifunctional reagent of significant interest to the scientific community, particularly those in pharmaceutical and materials science research. Its unique molecular architecture, combining a highly reactive sulfonyl chloride group with a stable phthalimide-protected amine, makes it a versatile building block for complex molecular synthesis. The sulfonyl chloride moiety serves as a potent electrophile for constructing sulfonamide and sulfonate ester linkages, which are prevalent in a vast array of biologically active compounds.[1][2] Simultaneously, the phthalimide group provides a robust, masked primary amine that can be revealed in later synthetic stages, enabling sequential and site-selective modifications.

This guide provides a comprehensive overview of this compound, delving into its fundamental physicochemical properties, reactivity, synthesis protocols, and key applications. The content is structured to offer not just data, but also mechanistic insights and practical guidance for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

Understanding the molecular identity of a reagent is the foundation for its effective application. This compound is characterized by an ethylsulfonyl chloride chain attached to the nitrogen atom of a phthalimide ring.

| Identifier | Value | Source(s) |

| CAS Number | 4403-36-5 | [3][4][5][6] |

| Molecular Formula | C₁₀H₈ClNO₄S | [3][4][5] |

| Molecular Weight | 273.69 g/mol | [3][4][7] |

| IUPAC Name | 2-(1,3-dioxoisoindol-2-yl)ethanesulfonyl chloride | [5][7] |

| Synonyms | 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonyl chloride, N-(2-Chlorosulfonylethyl)phthalimide | [4][6][8] |

| InChI Key | HCPVYBCAYPMANM-UHFFFAOYSA-N | [3][8] |

The structure's key features are:

-

Phthalimide Group: This moiety acts as a highly stable protecting group for a primary amine. It is unreactive under the conditions typically used for sulfonyl chloride reactions, preventing intramolecular reactions or polymerization.

-

Sulfonyl Chloride (-SO₂Cl) Group: This is a powerful electrophilic functional group. The sulfur atom is highly susceptible to nucleophilic attack, making it an excellent precursor for forming sulfonamides with amines or sulfonate esters with alcohols.

Physicochemical Properties

The physical state and solubility of a compound dictate its handling, storage, and reaction conditions. This compound is a solid at room temperature, but its most critical property is its high sensitivity to moisture.

| Property | Value | Source(s) |

| Appearance | White to light brown crystalline solid | [8][9] |

| Melting Point | 156 - 163 °C | [3][5][8][9] |

| Boiling Point | 416.5 ± 28.0 °C (Predicted) | [8] |

| Density | 1.585 ± 0.06 g/cm³ (Predicted) | [8] |

| Solubility | Reacts with water. Soluble in anhydrous organic solvents like toluene. | [5][8][9][10] |

| Sensitivity | Moisture sensitive | [5][8] |

Causality Behind Properties: The compound's high melting point is indicative of its crystalline solid nature and the strong intermolecular forces associated with the polar sulfonyl and imide groups. Its most defining characteristic is its reactivity with water, which leads to the hydrolysis of the sulfonyl chloride group.[5][9] This necessitates storage in a dry, inert atmosphere and the use of anhydrous solvents during reactions to prevent decomposition of the starting material. Recommended storage conditions are in a tightly sealed container at 2-8°C.[3][8]

Chemical Reactivity and Mechanistic Insights

The utility of this compound stems directly from the predictable and efficient reactivity of its sulfonyl chloride group.

Core Reaction: Sulfonamide Formation

The primary application of this reagent is its reaction with primary or secondary amines to form stable sulfonamide linkages. This reaction is central to the synthesis of many pharmaceuticals.[1][2]

Mechanism: The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion, with a base (often a tertiary amine like triethylamine or pyridine) used to quench the resulting hydrochloric acid (HCl).

Caption: Workflow for Sulfonamide Synthesis.

Hydrolysis: The Basis for Moisture Sensitivity

In the presence of water, the sulfonyl chloride group readily hydrolyzes to form the corresponding sulfonic acid and hydrochloric acid.[9] This is an undesirable side reaction that consumes the reagent.

Causality: Water acts as a nucleophile, attacking the sulfonyl chloride in a mechanism similar to that of amines. This reactivity underscores the critical need for anhydrous conditions during handling and reactions.

The Role of the Phthalimide Protecting Group

The phthalimide group is integral to the reagent's design. It serves as a robust protecting group for the terminal amine, preventing it from reacting with the sulfonyl chloride of another molecule (i.e., preventing polymerization). This protection is stable to the conditions of sulfonamide formation but can be removed later in a synthetic sequence, typically using hydrazine (the Ing-Manske procedure), to unmask a primary amine for further functionalization.

Synthesis and Purification

The synthesis of this compound is a well-established multi-step process. The following protocol is based on a reported laboratory procedure.[10]

Caption: Multi-step Synthesis Workflow.

Experimental Protocol

Step 1: Synthesis of Potassium 2-phthalimidoethanesulfonate [10]

-

Suspend taurine and potassium acetate in acetic acid.

-

Heat the mixture to reflux for 15 minutes.

-

Add phthalic anhydride to the suspension and continue refluxing for 3 hours.

-

Cool the reaction to room temperature.

-

Collect the resulting white solid by filtration, wash with cold acetic acid, and dry under vacuum at 100°C.

Step 2: Synthesis of this compound [10]

-

Suspend the dried solid from Step 1 in anhydrous toluene under a nitrogen atmosphere.

-

Add phosphorus pentachloride (PCl₅) to the suspension.

-

Heat the mixture to reflux for 1 hour, then add a second portion of PCl₅ and continue refluxing for an additional 2.5 hours.

-

After cooling, concentrate the solution under vacuum.

-

Pour the concentrated residue into an ice/water mixture to precipitate the product.

-

Collect the solid by filtration and dry under vacuum at 45°C to yield the final product.

Applications in Research and Drug Development

This compound is not an end-product but a critical intermediate. Its value lies in its ability to introduce the -(CH₂)₂-SO₂- linker with a masked amino group.

-

Scaffold for Sulfonamide Drugs: The sulfonamide functional group is a cornerstone of medicinal chemistry, found in antibiotics (sulfa drugs), diuretics, anticonvulsants, and anti-inflammatory agents.[2] This reagent provides a direct route to novel sulfonamide derivatives.[1]

-

Synthesis of Taurine Analogs: After sulfonamide formation, the phthalimide group can be deprotected to yield a primary amine. This allows for the creation of compounds structurally related to taurine, an amino acid with diverse physiological roles.

-

Linker in Chemical Biology: The dual functionality allows it to be used as a linker molecule to conjugate different molecular entities, such as a targeting moiety and a payload, after sequential reactions at both ends of the molecule.

-

Intermediate for Dyes and Agrochemicals: Beyond pharmaceuticals, it serves as a precursor in the synthesis of specialized dyes and agrochemicals.[5][8][10]

Safety, Handling, and Storage

Due to its reactivity, proper handling of this compound is paramount to ensure user safety and maintain reagent integrity.

| Hazard Class | Statement | GHS Code(s) | Source(s) |

| Corrosion | Causes severe skin burns and eye damage. | H314 | [7][11] |

| Sensitization | May cause an allergic skin reaction. | H317 | [3][11] |

| Reactivity | Contact with water liberates toxic gas (HCl). | EUH014 | [3][9] |

Handling Procedures:

-

Always handle in a well-ventilated chemical fume hood.[9]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.[9]

-

Use only anhydrous solvents and glassware. Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[11]

-

Avoid creating dust.[9]

-

Keep away from incompatible materials such as strong bases, acids, amines, and oxidizing agents.[9]

Storage:

-

Store in a tightly closed container in a dry, cool (2-8°C), and well-ventilated area.[3][8][9]

-

Keep away from water and moisture.[9]

First-Aid Measures:

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[9]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[9]

-

Ingestion: Rinse mouth. DO NOT induce vomiting. Seek immediate medical attention.[9]

Conclusion

This compound is a powerful and versatile synthetic intermediate whose value is defined by its dual functionality. The strategic combination of a highly reactive sulfonyl chloride and a protected amine allows for the controlled and selective synthesis of complex molecules. While its reactivity, particularly its moisture sensitivity, demands careful handling, its utility as a building block in the creation of novel sulfonamides for the pharmaceutical, agrochemical, and dye industries is well-established. A thorough understanding of its properties and reactivity is essential for any scientist looking to leverage this reagent to its full potential.

References

- This compound - CAS:4403-36-5. Sunway Pharm Ltd. [Link]

- This compound | C10H8ClNO4S | CID 308739. PubChem. [Link]

- This compound (CAS 4403-36-5) Properties. Chemcasts. [Link]

- This compound. Chongqing Chemdad Co.. [Link]

- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. [Link]

- The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. Medium. [Link]

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. LinkedIn. [Link]

- Sulfonyl chloride synthesis by chlorosulfon

- Methanesulfinyl Chloride. Organic Syntheses Procedure. [Link]

- Process for synthesizing methane sulfonyl chloride.

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 3. This compound 95 4403-36-5 [sigmaaldrich.com]

- 4. CAS 4403-36-5 | this compound - Synblock [synblock.com]

- 5. 2-(Phthalimido)ethanesulfonyl chloride, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 6. This compound - CAS:4403-36-5 - Sunway Pharm Ltd [3wpharm.com]

- 7. This compound | C10H8ClNO4S | CID 308739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. fishersci.com [fishersci.com]

- 10. This compound | 4403-36-5 [chemicalbook.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

The Advent and Evolution of Sulfonyl Chlorides: A Cornerstone of Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Impact of the Sulfonyl Chloride Moiety

In the landscape of organic chemistry, few functional groups have demonstrated the versatility and enduring importance of the sulfonyl chloride. From its foundational role in the development of the first synthetic antibacterial agents to its modern applications in complex molecule synthesis and drug discovery, the R-SO₂Cl group has been a cornerstone of chemical innovation.[1][2] Its reactivity, characterized by the electrophilic sulfur atom, allows for the facile formation of sulfonamides and sulfonate esters, linkages that are integral to the structure and function of a vast array of pharmaceuticals, agrochemicals, and materials.[3][4] This guide provides a comprehensive exploration of the discovery, history, synthesis, and mechanistic underpinnings of sulfonyl chloride reagents, offering field-proven insights for the modern researcher.

A Historical Odyssey: The Unveiling of a Powerful Reagent

The story of sulfonyl chlorides is intertwined with the very development of modern organic chemistry. While the sulfonamide functional group gained prominence in the 1930s with the discovery of Prontosil, the first commercially available antibacterial drug, the chemistry of its precursor, the sulfonyl chloride, has deeper roots.[5][6]

A pivotal moment in the history of sulfur-based reagents occurred in 1838 , when the French chemist Henri Victor Regnault first prepared sulfuryl chloride (SO₂Cl₂), a simple inorganic compound that would later become a key reagent in the synthesis of organic sulfonyl chlorides.[7][8] This discovery laid the groundwork for future explorations into the reactivity of the sulfonyl group.

The latter half of the 19th and the early 20th centuries saw the gradual emergence of methods for the synthesis of organic sulfonyl chlorides. One of the earliest and most significant contributions was the chlorosulfonation of aromatic compounds . This reaction, typically employing chlorosulfonic acid (ClSO₃H), allowed for the direct introduction of the -SO₂Cl group onto an aromatic ring, opening the door to a wide range of new chemical entities.[9]

Another key advancement was the application of the Sandmeyer-type reaction , a method originally developed for the conversion of aryl diazonium salts to aryl halides. In the early 20th century, Hans Meerwein and his contemporaries demonstrated that reacting a diazonium salt with sulfur dioxide in the presence of a copper catalyst could efficiently produce the corresponding aryl sulfonyl chloride.[10] This method provided a valuable alternative to direct chlorosulfonation, particularly for substrates that were sensitive to the harsh conditions of the latter.

The 20th century witnessed the development and popularization of specific sulfonyl chloride reagents that have become indispensable tools in the synthetic chemist's arsenal. The introduction of p-toluenesulfonyl chloride (tosyl chloride, TsCl) and methanesulfonyl chloride (mesyl chloride, MsCl) marked a significant turning point.[2][3][11] These reagents offered a reliable and efficient means of converting alcohols into excellent leaving groups (tosylates and mesylates), thereby facilitating a wide range of nucleophilic substitution and elimination reactions.[12][13] The ability to control the stereochemistry at the reacting carbon center was a particularly important feature of these reagents.[3]

The timeline below highlights some of the key milestones in the discovery and development of sulfonyl chloride reagents:

Caption: A timeline of key discoveries in sulfonyl chloride chemistry.

The Art of Synthesis: Crafting the Sulfonyl Chloride

The synthesis of sulfonyl chlorides can be broadly categorized into two main approaches: the formation of aryl sulfonyl chlorides and the preparation of alkyl sulfonyl chlorides. The choice of method depends on the nature of the desired R group and the presence of other functional groups in the molecule.

Aryl Sulfonyl Chlorides

1. Electrophilic Aromatic Substitution (Chlorosulfonation): This is a direct and often high-yielding method for the synthesis of aryl sulfonyl chlorides.[9] An aromatic compound is treated with an excess of a chlorosulfonating agent, most commonly chlorosulfonic acid (ClSO₃H) or sulfuryl chloride (SO₂Cl₂) with a Lewis acid catalyst.

Reaction: Ar-H + ClSO₃H → Ar-SO₂Cl + H₂O

Causality: The strong electrophilicity of the sulfur atom in the chlorosulfonating agent drives the electrophilic attack on the electron-rich aromatic ring. The choice of solvent and reaction temperature is crucial to control selectivity, especially for substituted arenes.

2. The Meerwein Reaction: This method provides a milder alternative to direct chlorosulfonation and is particularly useful for the synthesis of sulfonyl chlorides from anilines. The aniline is first converted to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper(I) or copper(II) chloride catalyst.[10]

Reaction: Ar-NH₂ → [Ar-N₂]⁺Cl⁻ --(SO₂, CuCl)--> Ar-SO₂Cl + N₂

Causality: The diazonium group is an excellent leaving group, and the copper catalyst facilitates a single-electron transfer process, leading to the formation of an aryl radical that reacts with sulfur dioxide.

Alkyl Sulfonyl Chlorides

1. Oxidative Chlorination of Thiols and Their Derivatives: This is a common and versatile method for preparing alkyl sulfonyl chlorides.[14] A variety of oxidizing agents in the presence of a chloride source can be used, such as chlorine gas, N-chlorosuccinimide (NCS), or hydrogen peroxide with hydrochloric acid.

Reaction: R-SH + 3Cl₂ + 2H₂O → R-SO₂Cl + 5HCl

Causality: The thiol is oxidized to a sulfonic acid intermediate, which is then chlorinated to the sulfonyl chloride. The reaction conditions can be tuned to be compatible with a range of functional groups.

2. From Sulfonic Acids and Their Salts: Pre-existing sulfonic acids or their salts can be converted to the corresponding sulfonyl chlorides using chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[15]

Reaction: R-SO₃H + SOCl₂ → R-SO₂Cl + SO₂ + HCl

Causality: The hydroxyl group of the sulfonic acid is converted into a better leaving group by the chlorinating agent, which is then displaced by a chloride ion.

Core Reactivity: The Mechanistic Heart of Sulfonyl Chlorides

The utility of sulfonyl chlorides stems from the high electrophilicity of the sulfur atom, which is attached to two electron-withdrawing oxygen atoms and a good leaving group, the chloride ion.[16] This makes the sulfonyl group highly susceptible to attack by a wide range of nucleophiles.

Reaction with Alcohols: Formation of Sulfonate Esters

The reaction of a sulfonyl chloride with an alcohol in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) is a cornerstone of organic synthesis.[3][17] This reaction converts the poorly leaving hydroxyl group of the alcohol into a highly effective sulfonate leaving group (e.g., tosylate or mesylate).

Caption: General mechanism for sulfonate ester formation.

Mechanism of Tosylation: The reaction typically proceeds via a nucleophilic attack of the alcohol oxygen on the electrophilic sulfur atom of the tosyl chloride, leading to the displacement of the chloride ion.[2] The base serves to neutralize the HCl byproduct. Importantly, this reaction proceeds with retention of configuration at the alcohol's stereocenter because the C-O bond is not broken.[3]

Mechanism of Mesylation: While often depicted similarly to tosylation, the reaction with mesyl chloride, particularly in the presence of a strong, non-nucleophilic base, can proceed through a different pathway involving the formation of a highly reactive intermediate called sulfene (CH₂=SO₂).[2][12] The base abstracts a proton from the methyl group of mesyl chloride, leading to the elimination of HCl and the formation of sulfene. The alcohol then adds to the sulfene to form the mesylate ester.

Reaction with Amines: The Gateway to Sulfonamides

The reaction of sulfonyl chlorides with primary or secondary amines is the most common method for the synthesis of sulfonamides.[18] This reaction is fundamental to the synthesis of a vast number of pharmaceutical compounds.

Caption: General mechanism for sulfonamide formation.

Mechanism: Similar to the reaction with alcohols, the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.[5] A base is typically added to neutralize the generated HCl. The reaction is generally robust and high-yielding.

Properties of Common Sulfonyl Chloride Reagents

The choice of sulfonyl chloride reagent often depends on the specific application, including the desired reactivity, the nature of the substrate, and the properties of the resulting sulfonate or sulfonamide.

| Reagent | Abbreviation | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Characteristics |

| p-Toluenesulfonyl Chloride | TsCl, TosCl | 190.65 | 69-71 | 146 (15 mmHg) | White solid, forms stable tosylates, widely used as a protecting and activating group.[19][20][21][22][23] |

| Methanesulfonyl Chloride | MsCl, MesylCl | 114.54 | -32 | 161 | Colorless liquid, forms mesylates which are good leaving groups, can form sulfene intermediate.[2][11] |

| Benzenesulfonyl Chloride | BsCl | 176.62 | 14.5 | 251-252 | Colorless liquid, a fundamental aryl sulfonyl chloride.[24] |

| Dansyl Chloride | DnsCl | 269.75 | 70-73 | - | Fluorescent yellow solid, used for labeling amines and amino acids.[6] |

| Nosyl Chloride | NsCl | 221.61 | 76-79 | - | Yellow solid, the nosylate group is a good leaving group and can be cleaved under mild conditions.[24] |

Spectroscopic Characterization

The identification and characterization of sulfonyl chlorides are routinely performed using standard spectroscopic techniques.

-

Infrared (IR) Spectroscopy: Sulfonyl chlorides exhibit strong, characteristic absorption bands for the asymmetric and symmetric stretching of the S=O bonds in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The protons on the carbon alpha to the sulfonyl chloride group are typically deshielded and appear in the range of 3.0-4.0 ppm.

-

¹³C NMR: The carbon attached to the sulfonyl chloride group also experiences a downfield shift.

-

-

Mass Spectrometry (MS): The mass spectrum of a sulfonyl chloride will show a characteristic isotopic pattern for the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[7]

Experimental Protocols: Self-Validating Methodologies

The following protocols are provided as examples of standard procedures for the use of sulfonyl chloride reagents. It is imperative that all reactions are carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Tosylation of a Primary Alcohol

Objective: To convert a primary alcohol into a tosylate, thereby activating it for subsequent nucleophilic substitution.

Materials:

-

Primary alcohol (1.0 eq)

-

p-Toluenesulfonyl chloride (1.1 eq)

-

Pyridine (solvent and base)

-

Dichloromethane (DCM)

-

1 M HCl solution

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄

Procedure:

-

Dissolve the primary alcohol in pyridine in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add p-toluenesulfonyl chloride portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with DCM and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude tosylate.

-

Purify the product by column chromatography on silica gel.

Self-Validation: The success of the reaction can be confirmed by the disappearance of the starting alcohol spot on TLC and the appearance of a new, less polar product spot. ¹H NMR spectroscopy will show the characteristic signals of the tosyl group (aromatic protons and a methyl singlet) and a downfield shift of the protons on the carbon bearing the tosylate group.

Protocol 2: Synthesis of a Sulfonamide from an Amine

Objective: To synthesize a sulfonamide by reacting a primary or secondary amine with a sulfonyl chloride.

Materials:

-

Amine (1.0 eq)

-

Sulfonyl chloride (1.05 eq)

-

Triethylamine (1.1 eq)

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

1 M HCl solution

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄

Procedure:

-

Dissolve the amine and triethylamine in THF in a round-bottom flask with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Add the sulfonyl chloride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the resulting sulfonamide by recrystallization or column chromatography.

Self-Validation: The formation of the sulfonamide can be confirmed by IR spectroscopy, which will show characteristic S=O stretching bands. ¹H and ¹³C NMR will confirm the structure of the product.

Conclusion and Future Outlook

From their serendipitous discovery to their current status as indispensable reagents, sulfonyl chlorides have played a pivotal role in the advancement of organic synthesis and medicinal chemistry. Their predictable reactivity and the stability of their products have made them a reliable tool for chemists across various disciplines. As the demand for more complex and diverse molecular architectures continues to grow, the development of new sulfonylating agents with enhanced selectivity and milder reaction conditions will undoubtedly remain an active area of research. The rich history and versatile chemistry of sulfonyl chlorides ensure their continued prominence in the ongoing quest for scientific discovery and innovation.

References

- The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. (URL: )

- Application Notes & Protocols: The Use of Sulfonyl Chlorides as Building Blocks in Medicinal Chemistry - Benchchem. (URL: )

- Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. YouTube, 18 Nov. 2023. (URL: [Link])

- IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs, 30 July 2008. (URL: [Link])

- Preparation of mesylates and tosylates (video). Khan Academy. (URL: [Link])

- Microwave-assisted sulfonylation of amines. Royal Society of Chemistry. (URL: www.rsc.org/advances)

- Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI. (URL: [Link])

- Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. IUPAC. (URL: [Link])

- Ch8 : Tosylates. University of Calgary. (URL: [Link])

- Tosylates And Mesylates. Master Organic Chemistry, 10 Mar. 2015. (URL: [Link])

- Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. NIH, 24 May 2008. (URL: [Link])

- Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH. American Chemical Society. (URL: [Link])

- Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides

- Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au, 13 Dec. 2021. (URL: [Link])

- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (URL: )

- Sulfonyl chloride synthesis by oxidation. Organic Chemistry Portal. (URL: [Link])

- Sulfonyl halide. Wikipedia. (URL: [Link])

- 23.9: Amines as Nucleophiles. Chemistry LibreTexts, 31 July 2021. (URL: [Link])

- Alcohols react with sulfonyl chlorides to give alkyl sulfonates. The sulf... Filo, 3 Nov. 2023. (URL: [Link])

- Methanesulfonyl chloride. Wikipedia. (URL: [Link])

- General preparation method of sulfonyl chloride.

- Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.

- Sulfonyl Hydrazides in Organic Synthesis: A Review of Recent Studies.

- Tosyl chloride. Solubility of Things. (URL: [Link])

- Reactions of Sulfonyl Chlorides and Unsatur

- Sulfuryl chloride | SO2Cl2 | CID 24648. PubChem - NIH. (URL: [Link])

- THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. Canadian Science Publishing. (URL: [Link])

- Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs. PubMed. (URL: [Link])

- Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. (URL: [Link])

- Sulfuryl chloride. Wikipedia. (URL: [Link])

- An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis.

- Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PubMed Central, 8 Dec. 2022. (URL: [Link])

- Application of Sulfonyl in Drug Design.

- Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and.

- Synthetic Applications of Sulfonium Salts. PMC - PubMed Central. (URL: [Link])

- Chemical Properties of Sulfuryl chloride fluoride (CAS 13637-84-8). Cheméo. (URL: [Link])

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]

- 7. acdlabs.com [acdlabs.com]

- 8. Sulfuryl chloride - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. fiveable.me [fiveable.me]

- 11. youtube.com [youtube.com]

- 12. Khan Academy [khanacademy.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. youtube.com [youtube.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. youtube.com [youtube.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. chembk.com [chembk.com]

- 20. echemi.com [echemi.com]

- 21. solubilityofthings.com [solubilityofthings.com]

- 22. Tosyl chloride supplier - MainChem [mainchem.com]

- 23. 98-59-9 CAS MSDS (Tosyl chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 24. Sulfonyl halide - Wikipedia [en.wikipedia.org]

Navigating the Synthesis and Safety of 2-Phthalimidoethanesulfonyl Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The journey of a drug from concept to clinic is paved with molecules of immense potential and, often, equal hazard. 2-Phthalimidoethanesulfonyl chloride, a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes, is one such molecule.[1] Its utility lies in the reactive sulfonyl chloride group, which readily participates in nucleophilic substitution reactions to form sulfonamides—a critical functional group in a multitude of therapeutic agents. However, this reactivity also underpins its significant hazards, demanding a comprehensive understanding and meticulous handling to ensure laboratory safety and experimental success. This guide provides a deep dive into the chemical nature, associated hazards, and safe handling protocols for this compound, grounded in scientific principles and field-proven practices.

Unveiling the Chemical Identity and Properties

This compound, with the CAS number 4403-36-5, is a crystalline solid, typically appearing as a white to cream-colored powder.[2] A thorough understanding of its chemical and physical properties is the first line of defense in its safe handling and effective use.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈ClNO₄S | [2] |

| Molecular Weight | 273.69 g/mol | |

| Melting Point | 158-163 °C | |

| Appearance | White to cream crystalline solid/powder | [2] |

| Solubility | Reacts with water | [1] |

| Sensitivity | Moisture sensitive | [1] |

The presence of the phthalimide group serves a dual purpose. In synthetic chemistry, it is a widely used protecting group for primary amines, preventing unwanted side reactions.[3][4] This strategic protection is crucial in multi-step syntheses, ensuring that the desired transformations occur at other parts of the molecule. The phthalimide group's electron-withdrawing nature also influences the reactivity of the molecule.[3]

The Double-Edged Sword: Reactivity and Associated Hazards

The synthetic utility of this compound is intrinsically linked to its primary hazard: its reactivity, particularly with water.

Water Reactivity: A Critical Hazard

Contact with water or moisture leads to a vigorous reaction, liberating toxic and corrosive hydrogen chloride (HCl) gas and 2-phthalimidoethanesulfonic acid. This reaction is not only hazardous due to the toxic gas produced but can also lead to a pressure buildup in enclosed containers.

The underlying chemistry of this reaction is a nucleophilic attack by water on the highly electrophilic sulfur atom of the sulfonyl chloride group. The chloride ion is an excellent leaving group, facilitating this rapid hydrolysis.

}` Caption: Hydrolysis of this compound.

This inherent water reactivity dictates the stringent storage and handling protocols necessary for this compound.

Corrosivity and Health Hazards

This compound is classified as a corrosive substance. It can cause severe skin burns and eye damage upon contact.[5] Inhalation of the dust can cause respiratory irritation. The hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, nitrogen oxides, sulfur oxides, and hydrogen chloride gas.

A Framework for Safety: Handling, Storage, and Disposal

A proactive and informed approach to safety is paramount when working with this compound. The following protocols are designed as a self-validating system, where each step is a checkpoint to ensure safety.

Personal Protective Equipment (PPE): The First Layer of Defense

Appropriate PPE is non-negotiable when handling this compound. The causality behind each piece of equipment is to create a barrier against the specific hazards it presents.

| PPE Component | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles and a face shield | Protects against splashes and dust, preventing severe eye damage. |

| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact and severe burns. Gloves should be inspected before use. |

| Body Protection | A lab coat (flame-resistant recommended), with closed-toe shoes and long pants | Protects skin from accidental spills and contact.[6] |

| Respiratory Protection | A NIOSH/MSHA approved respirator with an appropriate cartridge | Necessary when handling the powder outside of a fume hood or if dust is generated. |

Engineering Controls: Creating a Safe Workspace

Engineering controls are designed to isolate the hazard from the researcher.

-

Chemical Fume Hood: All handling of this compound should be conducted in a well-ventilated chemical fume hood.[7][8] This contains any dust or vapors and prevents inhalation.

-

Glove Box: For manipulations requiring an inert atmosphere, a glove box is the ideal engineering control.[8]

-

Emergency Equipment: An eyewash station and safety shower must be readily accessible and in good working order.[6]

Storage: Maintaining Integrity and Preventing Reactions

The primary goal of storage is to prevent contact with moisture and incompatible materials.

-

Container: Keep the container tightly closed and stored in a cool, dry, and well-ventilated area.[1]

-

Moisture Control: Store in a desiccator to protect from atmospheric moisture.

-

Incompatible Materials: Segregate from strong oxidizing agents, strong acids, strong bases, and amines.

-

Labeling: The storage area should be clearly labeled as containing water-reactive and corrosive chemicals.

Spill and Disposal Procedures: A Plan for the Unexpected

A clear and practiced emergency plan is crucial.

-

Spill Response:

-

Evacuate the immediate area and alert others.

-

Wear appropriate PPE before attempting cleanup.

-

Cover the spill with a dry, inert absorbent material such as sand or vermiculite. DO NOT USE WATER.

-

Carefully sweep up the absorbed material and place it in a sealed, labeled container for disposal.

-

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. The material should be treated as hazardous waste.

In the Laboratory: A Protocol for the Synthesis of Sulfonamides

The reaction of this compound with primary or secondary amines is a cornerstone of its synthetic utility, leading to the formation of N-substituted 2-phthalimidoethanesulfonamides. These compounds can then be deprotected to yield taurine derivatives, which have shown potential in the treatment of central nervous system diseases.[9]

Step-by-Step Experimental Protocol

This protocol is a self-validating system, with each step designed to ensure both safety and reaction efficiency.

-

Reaction Setup:

-

All glassware must be thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.

-

The reaction should be set up in a chemical fume hood.

-

A suspension of this compound (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂) is prepared in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.[10]

-

-

Addition of Reagents:

-

The appropriate amine (1 equivalent) and triethylamine (Et₃N) (2 equivalents) are added to the suspension.[10] The triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the reaction to completion.

-

-

Reaction Monitoring:

-

The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[10]

-

-

Work-up:

-

Once the reaction is complete, water is carefully added to quench the reaction.[10]

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

-

Purification:

-

The crude product is purified by column chromatography on silica gel to yield the desired 2-phthalimidoethanesulfonamide.

-

Conclusion: A Commitment to Safety and Scientific Integrity

This compound is a valuable reagent for the synthesis of complex molecules with significant potential in drug discovery and development. Its utility, however, is matched by its hazardous nature. By understanding its chemical properties, recognizing the associated risks, and adhering to rigorous safety protocols, researchers can harness its synthetic power responsibly. This guide serves as a foundational resource, but it is the unwavering commitment of each scientist to a culture of safety that ultimately ensures a secure and productive research environment.

References

- N-Phthalimide as a Site-Protecting and Stereodirecting Group in Rhodium-Catalyzed C–H Functionalization with Donor/Acceptor Carbenes. (2023).

- Phthalimides. Organic Chemistry Portal. [Link]

- Synthesis of New Amidoethanesulfonamides of Betulonic Acid. (2023).

- N-Phthalimide as a Site-Protecting and Stereodirecting Group in Rhodium-Catalyzed C–H Functionalization with Donor/Acceptor Carbenes. (2023).

- Phthalimide. Wikipedia. [Link]

- SOP: Water-Reactive Chemicals. (2024). University of Pennsylvania EHRS. [Link]

- Water Reactive Chemicals SOP. Texas Woman's University. [Link]

- A Practical Guide to MSL: Handling and Storing Sensitive Components. Aismalibar. [Link]

- Standard Operating Procedure - PYROPHORIC & WATER REACTIVE COMPOUNDS. Yale Environmental Health & Safety. [Link]

- This compound | C10H8ClNO4S | CID 308739. PubChem. [Link]

- Water Sensitive Chemicals. University of California, Santa Barbara - EH&S. [Link]

- Advances in Drug Design Based on the Amino Acid Approach: Taurine Analogues for the Treatment of CNS Diseases. (2012).

- A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. Royal Society of Chemistry. [Link]

- 2-(Phthalimido)ethanesulfonyl chloride, 97% 1 g. Thermo Scientific Alfa Aesar. [Link]

- Method for producing sulfonyl chloride compound.

- The synthetic method of 2-phenoxymethanesulfonanilide.

- Convenient and Environment-Friendly Synthesis of Sulfonyl Chlorides from S-Alkylisothiourea Salts via N-Chlorosuccinimide Chlorosulfonation.

- General preparation method of sulfonyl chloride.

- Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.

- Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]

- 2-TRIMETHYLSILYLETHANESULFONYL CHLORIDE (SES-Cl). Organic Syntheses. [Link]

- Synthesis of taurine.

- Sulfonamides.

- Taurine. Wikipedia. [Link]

- Method for producing p-acetamido benzene sulfonyl chloride by two-temperature zone two-stage method based on continuous flow reaction.

- Synthesis of taurine analogues from alkenes: preparation of 2-aminocycloalkanesulfonic acids. PubMed. [Link]

- The Synthesis of Arylsulfonylphthalimides and Their Reactions with Several Amines in Acetonitrile.

Sources

- 1. 2-(Phthalimido)ethanesulfonyl chloride, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 2. 2-(Phthalimido)ethanesulfonyl chloride, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. N-Phthalimide as a Site-Protecting and Stereodirecting Group in Rhodium-Catalyzed C–H Functionalization with Donor/Acceptor Carbenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phthalimides [organic-chemistry.org]

- 5. asrc.gc.cuny.edu [asrc.gc.cuny.edu]

- 6. A new strategy for the synthesis of taurine derivatives using the ‘safety-catch’ principle for the protection of sulfonic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Phthalimide as a versatile pharmacophore scaffold: Unlocking its diverse biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Laboratory Safety Manual [ehs.cornell.edu]

- 9. Advances in Drug Design Based on the Amino Acid Approach: Taurine Analogues for the Treatment of CNS Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of New Amidoethanesulfonamides of Betulonic Acid - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-Phthalimidoethanesulfonyl Chloride

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2-phthalimidoethanesulfonyl chloride, a key intermediate in pharmaceutical and chemical synthesis. While quantitative solubility data is not extensively available in public literature, this document synthesizes information from analogous compounds, chemical principles, and safety data to provide a robust qualitative solubility profile. Crucially, this guide emphasizes the compound's high reactivity with protic solvents, a critical factor for its handling, storage, and use in synthetic applications. Detailed protocols for both qualitative and quantitative solubility determination are provided to empower researchers in generating precise data for their specific applications.

Introduction: Understanding this compound

This compound, with the chemical formula C₁₀H₈ClNO₄S and a molecular weight of 273.69 g/mol , is a solid crystalline compound.[1] Its structure incorporates a phthalimide group and an ethanesulfonyl chloride functional group. The phthalimide moiety provides a degree of aromatic and nonpolar character, while the sulfonyl chloride group is highly polar and electrophilic. This duality governs its solubility and reactivity. The compound typically appears as a white to light brown crystalline solid with a melting point in the range of 158-163 °C.

The sulfonyl chloride group is the primary site of reactivity, making this compound a valuable reagent for introducing the 2-phthalimidoethanesulfonyl group into molecules, often through reactions with nucleophiles like amines and alcohols.[2][3] However, this reactivity also dictates stringent requirements for solvent selection to avoid unintended degradation of the starting material.

Solubility Profile: A Qualitative and Predictive Analysis

Recommended Solvents (Aprotic)